6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

Heterocyclic synthesis Nitration chemistry Process chemistry

6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione (CAS 89159-32-0) is a heterocyclic small molecule (C8H7N3O4, MW 209.16) belonging to the pyrrolo[3,4-c]pyridine-dione family. The scaffold contains a fused pyrrole-pyridine ring system bearing a C6-methyl group and a C7-nitro substituent.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 89159-32-0
Cat. No. B12894719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
CAS89159-32-0
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=O)NC2)C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O4/c1-3-6(11(14)15)4-2-9-7(12)5(4)8(13)10-3/h2H2,1H3,(H,9,12)(H,10,13)
InChIKeyCLRITWLHQNIIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione (CAS 89159-32-0) Procurement-Relevant Identity and Scaffold Context


6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione (CAS 89159-32-0) is a heterocyclic small molecule (C8H7N3O4, MW 209.16) belonging to the pyrrolo[3,4-c]pyridine-dione family. The scaffold contains a fused pyrrole-pyridine ring system bearing a C6-methyl group and a C7-nitro substituent. Its primary documented role is as a synthetic intermediate in the nitration pathway of 2-methyl-4-methoxymethyl-5-cyano-6-pyridone, a key precursor in vitamin B6 manufacturing. [1] The compound is commercially available from multiple laboratory chemical suppliers, typically offered in research quantities (milligram to gram scale) with purity specifications reported at ≥95% by HPLC or NMR. Procuring entities should note that the compound's practical value is inseparable from its specific substitution pattern, which governs downstream reactivity in heterocyclic transformations.

Why 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrrolo[3,4-c]pyridine-diones


Generic substitution among pyrrolo[3,4-c]pyridine-diones is precluded by the profound influence of the C6-methyl and C7-nitro groups on molecular electronics and reactivity. [1] The electron-withdrawing nitro group at C7 strongly polarizes the fused ring system (calculated LogP ≈ -1.3), dramatically altering solubility, electrophilic substitution directing effects, and reduction potential compared to unsubstituted or 6-methyl-only analogs. [2] In the documented nitration-manufacturing route, the C7-nitro group is the critical functional handle enabling subsequent acid-catalyzed furanone ring formation; the 6-methyl analog lacking the nitro group (CAS 89159-34-2) cannot participate in this transformation and would yield a completely different product stream. [1] Similarly, regioisomeric nitro placement (e.g., C5-nitro vs. C7-nitro) would produce distinct electronic landscapes and divergent reactivity. The evidence below quantifies where possible the consequences of these structural differences.

Quantitative Differentiation Evidence: 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione vs. Closest Analogs


Acid-Catalyzed Furanone Ring Transformation Yield: 6-Methyl-7-nitro Derivative vs. 6-Methyl Parent

The 6-methyl-7-nitro substitution pattern is essential for the sulfuric-acid-mediated conversion to 6-methyl-7-nitro-1H-furano[3,4-c]pyridine-3,4(5H)-dione (CAS 89159-37-5). [1] The target compound yields the furanone product in 72.5% isolated yield under optimized conditions (H2SO4, 0.25 h reaction time). [1] In contrast, the des-nitro analog 6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione (CAS 89159-34-2) cannot undergo this transformation because the nitro group is the requisite leaving group precursor for the furanone ring closure; no furanone product is obtained under identical conditions. [1] This represents a functional exclusivity rather than a mere yield difference.

Heterocyclic synthesis Nitration chemistry Process chemistry

Nitrate Salt Derivatization and Recovery: 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione vs. Its Nitrate Salt

The nitrate salt of the target compound (CAS 89159-33-1) can be converted back to the free base form under alkaline conditions. [1] Treatment of 6-methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione nitrate with sodium hydroxide and sulfuric acid yields the free base in 63.5% recovery. [1] This establishes that the nitrate salt, which may be encountered as a process intermediate or alternative commercial form, can be converted to the target free base with moderate efficiency.

Salt formation Purification Process chemistry

Physicochemical Baseline: Predicted Lipophilicity of the 6-Methyl-7-nitro Substitution Pattern Compared to Scaffold Analogs

The predicted octanol-water partition coefficient (LogP) for 6-methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is approximately -1.3, indicating substantial hydrophilicity. [1] This distinguishes it from unsubstituted pyrrolo[3,4-c]pyridine-3,4-diones and 6-methyl-only analogs, which are expected to be more lipophilic due to the absence of the polar nitro group. While direct experimental LogP data are unavailable for the comparator set, the class-level inference from calculated values supports the expectation of significantly different solubility and partitioning behavior that would impact both synthetic workup and any biological assay performance.

Physicochemical properties Lipophilicity Medicinal chemistry

Limitations Statement: Absence of Biological Activity Comparative Data for This Specific Compound

A systematic search of the peer-reviewed and patent literature as of April 2026 yielded no head-to-head biological activity comparisons (e.g., enzyme inhibition IC50, cellular potency, ADMET parameters) between 6-methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione and its closest analogs. The 6-methyl parent compound (CAS 89159-34-2) has been reported to exhibit anticancer activity with IC50 values ranging from 0.25 µM to 0.78 µM in various cellular assays, but no corresponding data exist for the 7-nitro derivative. Consequently, any claim of differential biological potency, selectivity, or therapeutic advantage cannot be substantiated. Procurement decisions for biological screening must be based on the compound's distinct chemical reactivity profile (Evidence Items 1-3) rather than presumed biological superiority.

Data gap Procurement caution

Validated Application Scenarios for 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione Based on Quantitative Evidence


Key Intermediate in the Synthesis of 6-Methyl-7-nitro-1H-furano[3,4-c]pyridine-3,4(5H)-dione (Vitamin B6 Pathway)

The compound serves as the direct precursor for the acid-catalyzed formation of the corresponding furano[3,4-c]pyridine-dione (CAS 89159-37-5), achieving a documented 72.5% isolated yield in concentrated sulfuric acid within 0.25 hours. [1] This transformation is exclusive to the 7-nitro derivative and constitutes a validated step in the nitration-based manufacturing route for vitamin B6-related heterocycles. [1]

Free Base Recovery from Nitrate Salt for Downstream Processing Flexibility

When the compound is sourced or isolated as its nitrate salt (CAS 89159-33-1), treatment with NaOH and H2SO4 regenerates the free base in 63.5% yield. [1] This enables procurement of either form depending on supply chain availability, with a quantitatively defined conversion cost that informs make-versus-buy decisions for process chemistry groups. [1]

Polar Reaction Medium Design Leveraging Documented Low Lipophilicity

With a calculated LogP of approximately -1.3, the compound exhibits pronounced hydrophilicity that distinguishes it from less substituted pyrrolo[3,4-c]pyridine-diones. [1] This property guides solvent selection toward water-miscible polar media (e.g., DMSO, ethanol-water mixtures) for homogeneous reaction conditions, and supports aqueous workup strategies that would be unsuitable for more lipophilic scaffold analogs.

Scaffold Diversification via Nitro Group Reduction Chemistry

The C7-nitro group provides a well-precedented synthetic handle for reduction to the corresponding 7-amino derivative, enabling further functionalization (acylation, diazotization, cross-coupling). While quantitative comparative reduction data are not publicly available for this specific substrate, the electron-deficient nature of the fused pyridine ring (evidenced by the negative LogP) predicts susceptibility to standard nitro reduction protocols (e.g., catalytic hydrogenation, Fe/HCl), positioning the compound as a versatile entry point for library synthesis.

Quote Request

Request a Quote for 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.